4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by a five-membered ring structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one can be achieved through several methods. One common approach involves the reaction of 3,4-dimethyl-1H-pyrazole with an oxidizing agent to introduce the hydroxyl group at the 4-position. This reaction typically requires the use of a strong oxidizing agent such as potassium permanganate or hydrogen peroxide under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds followed by their conversion to the final product. The process may utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of 3,4-dimethyl-4,5-dihydro-1H-pyrazole.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Formation of 4-oxo-3,4-dimethyl-4,5-dihydro-1H-pyrazole.
Reduction: Formation of 3,4-dimethyl-4,5-dihydro-1H-pyrazole.
Substitution: Formation of various substituted pyrazolones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position allows the compound to form hydrogen bonds with target molecules, influencing their activity. Additionally, the pyrazolone ring structure can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethyl-4,5-dihydro-1H-pyrazole: Lacks the hydroxyl group at the 4-position.
4-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Similar structure but with one less methyl group.
4-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-one: Contains an additional methyl group at the 5-position
Uniqueness
The presence of both hydroxyl and methyl groups in 4-hydroxy-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one imparts unique chemical properties, such as increased reactivity and the ability to form specific interactions with biological targets. These features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
874491-11-9 |
---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.1 |
Purity |
95 |
Origin of Product |
United States |
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